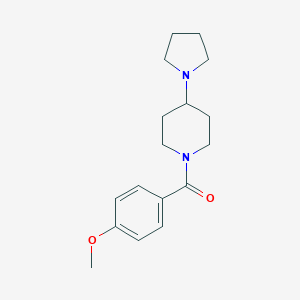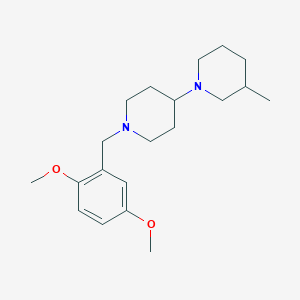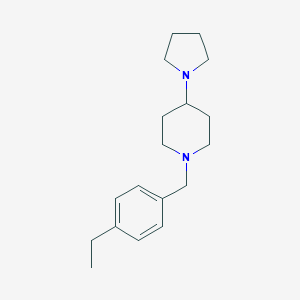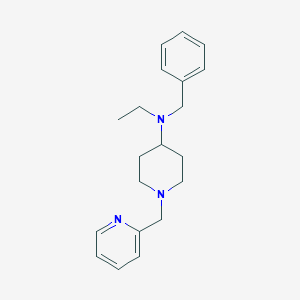![molecular formula C23H30FN3O B247055 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine, also known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive substance that has been studied for its potential therapeutic applications. FPPP is a synthetic compound that was first synthesized in the 1980s. Since then, it has been the subject of several scientific studies that have explored its chemical properties, synthesis methods, mechanisms of action, and potential applications.
作用機序
The exact mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). It may also have an impact on other neurotransmitter systems, including norepinephrine and GABA. 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine is thought to increase the levels of serotonin and dopamine in the brain, which can lead to a reduction in symptoms of depression, anxiety, and psychosis.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to a reduction in symptoms of depression, anxiety, and psychosis. 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has also been shown to increase the levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has several advantages for laboratory experiments, including its ability to selectively target serotonin and dopamine systems. It is also relatively easy to synthesize and has a long half-life, which allows for longer-lasting effects. However, 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has several limitations, including its potential for abuse and its potential to cause adverse side effects, particularly at high doses.
将来の方向性
There are several potential future directions for research on 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine. One area of interest is its potential as a treatment for drug addiction. Studies have shown that 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine may be effective in reducing cocaine and methamphetamine use in animal models, and further research is needed to explore its potential as a treatment for human addiction. Another area of interest is its potential as a treatment for depression and anxiety. Studies have shown that 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine may be effective in reducing symptoms of depression and anxiety, and further research is needed to explore its potential as a treatment for these conditions. Additionally, further research is needed to explore the long-term effects of 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine use and its potential for abuse.
合成法
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine can be synthesized using a variety of methods, including the Mannich reaction and the reductive amination of 1-(2-fluorophenyl)piperazine. The Mannich reaction involves the reaction of formaldehyde, a primary or secondary amine, and a compound with an activated methylene group. The reductive amination method involves the reaction of 1-(2-fluorophenyl)piperazine with a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
科学的研究の応用
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and antipsychotic agent. Several studies have explored its effects on the central nervous system, including its impact on neurotransmitter systems such as serotonin, dopamine, and norepinephrine. 1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine has also been studied for its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction.
特性
製品名 |
1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine |
|---|---|
分子式 |
C23H30FN3O |
分子量 |
383.5 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-4-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H30FN3O/c1-28-21-6-4-5-19(17-21)18-25-11-9-20(10-12-25)26-13-15-27(16-14-26)23-8-3-2-7-22(23)24/h2-8,17,20H,9-16,18H2,1H3 |
InChIキー |
VPTYAXYESMKUAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
正規SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)

![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)




amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)